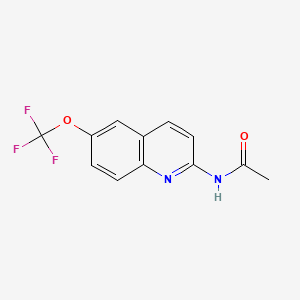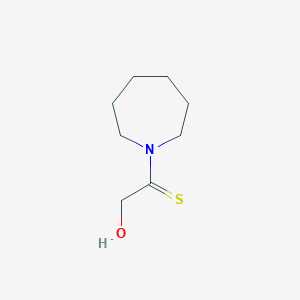![molecular formula C17H13ClF2O4 B14132602 Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate is an organic compound with the molecular formula C17H13ClF2O4 and a molecular weight of 354.73 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group and a difluorobenzoyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate typically involves the reaction of 4-chloro-2-(3,5-difluorobenzoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include the corresponding carboxylic acids, quinones, and hydroquinones.
Applications De Recherche Scientifique
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorobenzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate can be compared with similar compounds such as:
Ethyl [4-chloro-2-(3,5-dichlorobenzoyl)phenoxy]acetate: This compound has dichloro substituents instead of difluoro, which may affect its reactivity and biological activity.
Ethyl [4-chloro-2-(3,5-dimethylbenzoyl)phenoxy]acetate: The presence of methyl groups instead of fluoro groups can influence the compound’s hydrophobicity and interaction with biological targets.
Ethyl [4-chloro-2-(3,5-dinitrobenzoyl)phenoxy]acetate: The nitro groups can significantly alter the compound’s electronic properties and reactivity compared to the difluoro analog.
Propriétés
Formule moléculaire |
C17H13ClF2O4 |
|---|---|
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H13ClF2O4/c1-2-23-16(21)9-24-15-4-3-11(18)7-14(15)17(22)10-5-12(19)8-13(20)6-10/h3-8H,2,9H2,1H3 |
Clé InChI |
PMRJTJAAEIEAKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


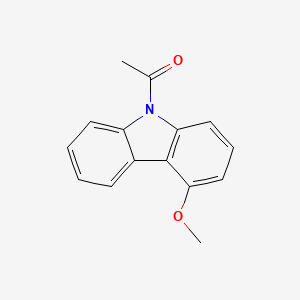
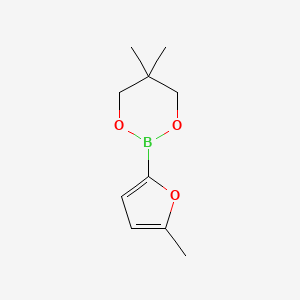
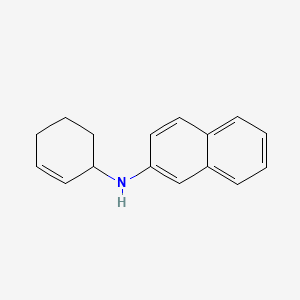

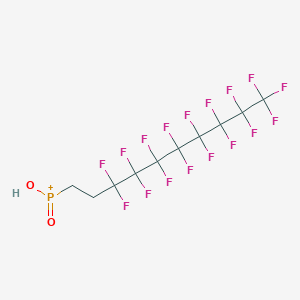
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
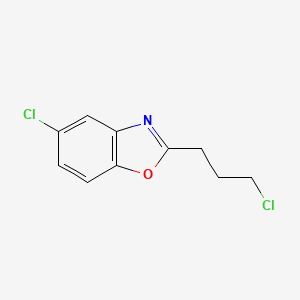

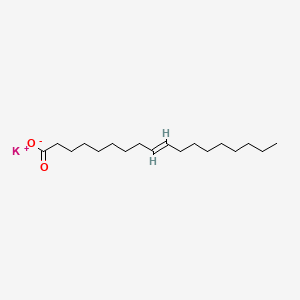
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)

